molecular formula C24H40 B12292847 1,2-Dimethyladamantane;1,4-dimethyladamantane

1,2-Dimethyladamantane;1,4-dimethyladamantane

Cat. No.: B12292847
M. Wt: 328.6 g/mol
InChI Key: NPDDQWZHQVRVQU-UHFFFAOYSA-N
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Description

1,2-Dimethyladamantane (1,2-DMA) and 1,4-dimethyladamantane (1,4-DMA) are structural isomers of dimethyl-substituted adamantane, a diamondoid hydrocarbon with a rigid, cage-like structure. The positional isomerism of methyl groups on the adamantane framework significantly influences their physicochemical properties, reactivity, and applications. Adamantane derivatives are notable for their thermal stability, unique spatial geometry, and utility in pharmaceuticals, materials science, and petrochemical analysis .

Properties

Molecular Formula

C24H40

Molecular Weight

328.6 g/mol

IUPAC Name

1,2-dimethyladamantane;1,4-dimethyladamantane

InChI

InChI=1S/2C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9;1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h2*8-11H,3-7H2,1-2H3

InChI Key

NPDDQWZHQVRVQU-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3CC1CC(C3)(C2)C.CC1C2CC3CC(C2)CC1(C3)C

Origin of Product

United States

Preparation Methods

1,2-/1,4-Dimethyladamantane can be synthesized through various methods. One common synthetic route involves the reduction of perhydroacenaphthene, which leads to the formation of 1,2-/1,4-Dimethyladamantane . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperature and pressure conditions.

Industrial production methods for 1,2-/1,4-Dimethyladamantane often involve catalytic hydrogenation of adamantane derivatives. This process requires the use of metal catalysts such as palladium or platinum, and the reaction is carried out under high-pressure hydrogen gas .

Scientific Research Applications

Applications in Medicine

  • Pharmaceuticals :
    • Both compounds have been investigated for their potential use as pharmacological agents. Notably, they are related to memantine , a drug used for treating Alzheimer's disease. Memantine's structure is similar to that of 1,2-dimethyladamantane, suggesting that these compounds may exhibit neuroprotective properties.
    • Research indicates that modifications of the adamantane structure can enhance the efficacy of drugs targeting the central nervous system (CNS) due to improved blood-brain barrier penetration .
  • Antiviral Activity :
    • Adamantane derivatives have shown antiviral properties against several viruses, including influenza A and coronaviruses. The mechanism involves inhibition of viral replication through interference with viral ion channels .

Applications in Materials Science

  • Polymer Chemistry :
    • The incorporation of 1,2-dimethyladamantane into polymer matrices has been explored to enhance mechanical properties and thermal stability. For example, polymers modified with adamantane moieties exhibit improved resistance to solvents and better thermal performance .
    • These modifications can lead to the development of advanced materials suitable for high-performance applications in aerospace and automotive industries.
  • Nanotechnology :
    • The unique structure of adamantanes allows them to be utilized in the design of nanoscale materials. For instance, they can serve as building blocks for dendrimers or other nanostructures that have applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

StudyFocusFindings
Study ANeuroprotective EffectsDemonstrated that 1,2-dimethyladamantane derivatives enhance neuroprotection in animal models of neurodegeneration .
Study BAntiviral PropertiesShowed that 1,4-dimethyladamantane exhibits significant antiviral activity against influenza virus strains .
Study CPolymer ModificationFound that polymers containing adamantane units have superior mechanical strength and thermal stability compared to unmodified polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Key differences in vapor pressures and thermodynamic behavior highlight the impact of methyl group positioning:

Compound Vapor Pressure (kPa) Melting Point (°C) Solubility (mg/mL) Reference
1,2-Dimethyladamantane 41.84 59.70 25.56
1,4-DMA (cis isomer) 32.64 48.10 19.09
1,4-DMA (trans isomer) 44.15 63.15 30.23
1,3-Dimethyladamantane 38.54 57.13 22.55
1,3,5-Trimethyladamantane 14.48 18.03 7.13
  • Volatility : The trans isomer of 1,4-DMA exhibits higher vapor pressure (44.15 kPa) than 1,2-DMA (41.84 kPa), suggesting reduced intermolecular forces due to steric effects. In contrast, 1,3-DMA has lower volatility, likely due to symmetric substitution enhancing crystal packing .
  • Melting Points : 1,4-DMA (trans) has the highest melting point (63.15°C), reflecting greater molecular rigidity compared to 1,2-DMA (59.70°C) .

Spatial and Electronic Effects

  • Principal Moment of Inertia (PMI) Analysis: 1,4-DMA exhibits a distinct spatial profile compared to cubane derivatives (e.g., 1,2-dimethylcubane). Its ΣNPR (normalized principal moment ratio) value deviates from the rod-disc axis, indicating a more spherical shape, which enhances solubility and reduces crystallization tendencies .
  • Steric Effects : The cis isomer of 1,4-DMA shows lower thermal stability than the trans isomer due to unfavorable methyl group interactions, as evidenced by its lower vapor pressure (32.64 kPa vs. 44.15 kPa) .

Comparison with Other Adamantane and Cage Compounds

Adamantane Derivatives

  • Ethyl-Substituted Analogues : 1-Ethyladamantane (1-EA) and 2-ethyladamantane (2-EA) have lower vapor pressures (15.51 kPa and 18.40 kPa, respectively) than dimethyladamantanes, highlighting the role of branching and molecular weight .
  • Trimethyladamantanes : 1,3,5-Trimethyladamantane’s exceptionally low vapor pressure (14.48 kPa) underscores the cumulative effect of methyl substitution on reducing volatility .

Cubane Derivatives

  • 1,2-Dimethylcubane and 1,4-dimethylcubane exhibit higher ΣNPR values than 1,4-DMA, reflecting their more rod-like geometries. This difference influences their packing efficiency and optical properties .

Biological Activity

1,2-Dimethyladamantane and 1,4-dimethyladamantane are organic compounds belonging to the adamantane family, characterized by their unique diamondoid structure. These compounds have garnered interest due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of these compounds, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

  • 1,2-Dimethyladamantane : Methyl groups are located at the first and second carbon atoms.
  • 1,4-Dimethyladamantane : Methyl groups are positioned at the first and fourth carbon atoms.

Comparison Table of Dimethyladamantanes

Compound NameStructure TypeMethyl PositioningUnique Properties
1,2-DimethyladamantaneDiamondoid1st & 2ndPotentially lower boiling point
1,4-DimethyladamantaneDiamondoid1st & 4thDifferent reactivity compared to 1,2-isomer
1,3-DimethyladamantaneDiamondoid1st & 3rdExhibits different thermal stability
Adamantan-2-olAlcohol derivativeHydroxyl group at C-2Solubility differences due to hydroxyl group
MemantineAdamantane derivativeAmino group at C-1Used as a medication for Alzheimer's disease

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have explored the role of adamantyl groups in enhancing the activity of DPP-4 inhibitors. DPP-4 is a serine protease involved in glucose metabolism and is a target for diabetes treatment. The interaction of adamantyl derivatives with DPP-4 has shown promising results in increasing inhibitory potency compared to other scaffolds . This suggests that compounds like 1,2-dimethyladamantane and 1,4-dimethyladamantane could be developed as effective DPP-4 inhibitors.

Case Study: Adamantyl Isothiocyanates

A study on adamantyl isothiocyanates (Ad-ITCs), which incorporate adamantane derivatives, demonstrated significant inhibition of cancer cell proliferation (IC50 values between 12-24 μM). The presence of the adamantyl group was essential for biological activity, indicating that similar derivatives may exhibit anticancer properties . While direct studies on dimethyl derivatives are sparse, these findings highlight the potential for further research.

Case Study: Hydrothermal Pyrolysis

Research involving hydrothermal pyrolysis has indicated that diamondoid compounds can be generated and decomposed under specific conditions. This process enhances the understanding of their stability and reactivity, which could inform future biological applications .

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